

SJF-8240 PROTAC: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SJF-8240

Cat. No.: B15542115

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Introduction

SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the c-Met receptor tyrosine kinase, a key driver in various human cancers. This document provides an in-depth technical guide on **SJF-8240**, encompassing its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of its impact on cellular signaling pathways.

Core Concepts of SJF-8240

SJF-8240 is a heterobifunctional molecule that consists of three key components:

- A c-Met binding ligand: This "warhead" is derived from the multi-kinase inhibitor foretinib, which effectively targets the c-Met kinase domain.
- A von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand: This moiety hijacks the VHL E3 ligase complex.
- A chemical linker: This connects the c-Met binder and the VHL ligand, enabling the formation of a ternary complex.

By simultaneously binding to both c-Met and the VHL E3 ligase, **SJF-8240** induces the proximity of the two, leading to the polyubiquitination of c-Met.^[1] This ubiquitin tag marks the c-

Met protein for recognition and subsequent degradation by the 26S proteasome.

Quantitative Data Summary

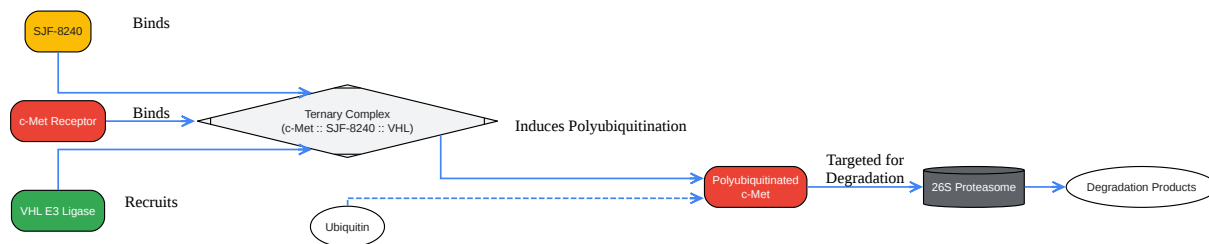
The following table summarizes the key quantitative efficacy data for **SJF-8240** from in vitro studies.

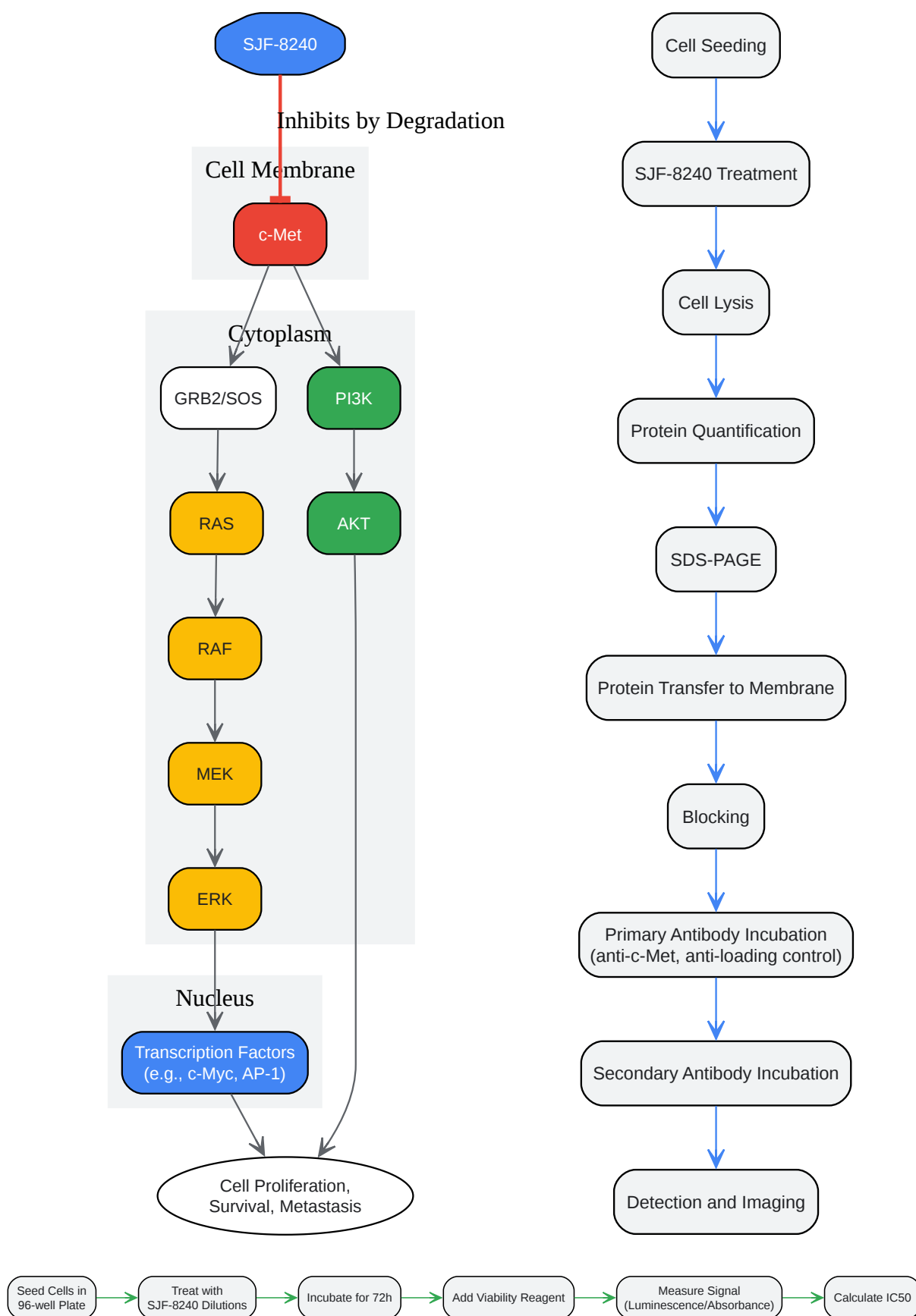
Parameter	Cell Line	Value	Description
IC50	GTL16	66.7 nM	Half-maximal inhibitory concentration for cell proliferation. [1]
Degradation Time	In vitro	< 6 hours	Time required to observe c-Met degradation.

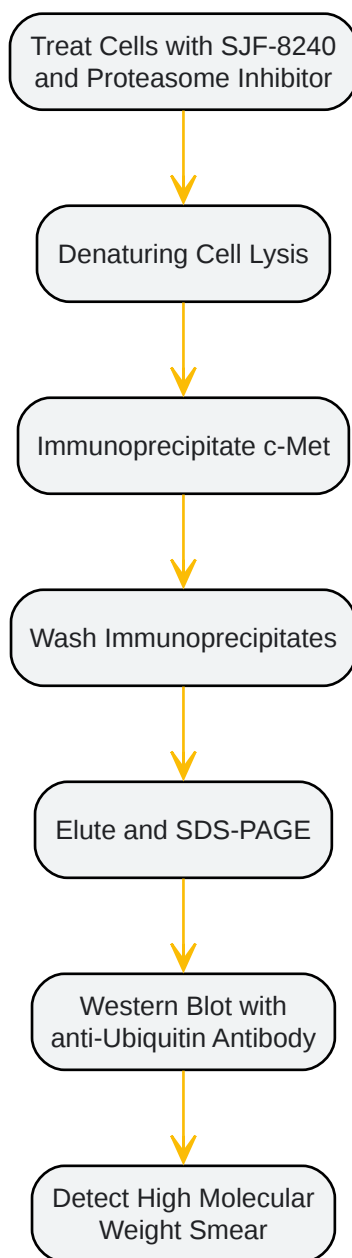
Mechanism of Action and Signaling Pathways

SJF-8240-mediated degradation of c-Met effectively abrogates its downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.

SJF-8240 Mechanism of Action







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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SJF-8240 PROTAC: A Technical Guide for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542115#sjf-8240-protac-for-cancer-research]

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